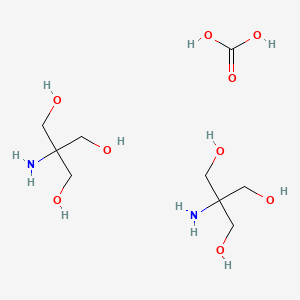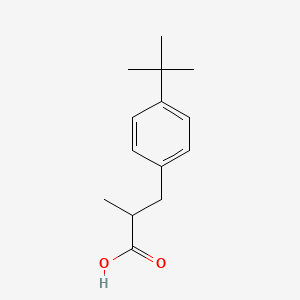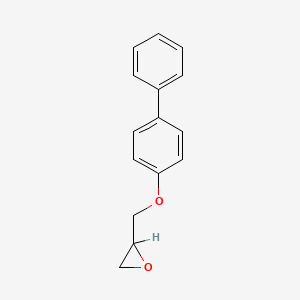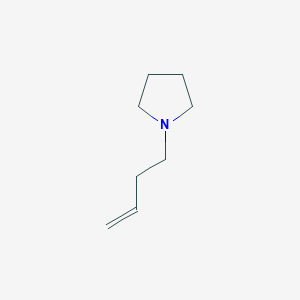
1-(丁-3-烯-1-基)吡咯烷
描述
1-(But-3-en-1-yl)pyrrolidine, also known as 1-butyryl-2-pyrrolidinone, is a versatile and important chemical compound that has been used in a variety of scientific research applications. It is a cyclic amide derived from the amino acid lysine and is commonly used as a reagent in organic synthesis. It is highly reactive and can be used in a variety of different reactions, including condensation, substitution, and hydrolysis. Additionally, 1-(But-3-en-1-yl)pyrrolidine has been studied for its potential biochemical and physiological effects on living organisms.
科学研究应用
药物发现与开发
吡咯烷环是 1-(丁-3-烯-1-基)吡咯烷的核心成分,在药物化学中是一种普遍的基序,因为它能够有效地探索药效团空间并有助于分子的立体化学 。它被用于设计具有多种生物活性的化合物,包括:
- 抗癌药:吡咯烷衍生物已被合成并评估其抑制癌细胞生长的潜力 .
- 神经保护药物:吡咯烷环允许的结构多样性有助于开发针对中枢神经系统疾病的药物 .
- 抗炎药物:具有吡咯烷结构的化合物正在研究其在减轻炎症方面的疗效 .
材料科学
在材料科学中,1-(丁-3-烯-1-基)吡咯烷可参与合成具有潜在应用于各个行业的全新材料。 例如,吡咯烷衍生物可用于创建新型聚合物或作为聚合反应中的单体来生产具有独特性能的材料 .
化学合成
该化合物在有机合成中用作通用的中间体。它可用于将吡咯烷骨架引入更复杂的分子中。其应用包括:
分析化学
在分析化学中,1-(丁-3-烯-1-基)吡咯烷可用作色谱法中的标准物质或参考物质,以识别或量化复杂混合物中的相似结构 .
生命科学研究
吡咯烷环是生物活性化合物中的常见特征,这使得 1-(丁-3-烯-1-基)吡咯烷在生命科学研究中具有相关性。 它可用于研究生物学过程或作为合成与生物系统相互作用的分子的一种起点 .
生物活性化合物开发
1-(丁-3-烯-1-基)吡咯烷可作为具有潜在治疗应用的生物活性化合物合成的前体。 研究人员正在探索其衍生物的抗病毒、抗菌和抗结核活性 .
安全和危害
未来方向
作用机制
- Pyrrolidine derivatives serve as versatile scaffolds in drug research and development. They are employed as intermediates for potential new drug candidates .
- Specific targets can vary, but some pyrrolidine derivatives exhibit activities such as antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant effects. Others inhibit enzymes like cholinesterase and carbonic anhydrase .
- Altering the coordinating groups of these ligands can enhance their specific activities, including antiproliferative effects .
Target of Action
Mode of Action
Pharmacokinetics (ADME)
生化分析
Biochemical Properties
1-(But-3-en-1-yl)pyrrolidine plays a significant role in biochemical reactions, particularly due to its interactions with enzymes and proteins. This compound can act as a ligand, binding to specific enzymes and altering their activity. For instance, it has been observed to interact with poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes .
Cellular Effects
The effects of 1-(But-3-en-1-yl)pyrrolidine on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 1-(But-3-en-1-yl)pyrrolidine has been shown to affect the Akt signaling pathway, which is crucial for cell survival and proliferation . By inhibiting Akt, this compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies .
Molecular Mechanism
At the molecular level, 1-(But-3-en-1-yl)pyrrolidine exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to inhibition or activation of their activity. For instance, its interaction with PARP involves binding to the enzyme’s catalytic domain, preventing the enzyme from repairing DNA damage . Additionally, 1-(But-3-en-1-yl)pyrrolidine can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(But-3-en-1-yl)pyrrolidine can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to 1-(But-3-en-1-yl)pyrrolidine has been observed to cause sustained inhibition of PARP activity, leading to prolonged effects on cellular function . These temporal effects are important for understanding the compound’s potential therapeutic applications and its behavior in biological systems.
Dosage Effects in Animal Models
The effects of 1-(But-3-en-1-yl)pyrrolidine vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, 1-(But-3-en-1-yl)pyrrolidine can exhibit toxic effects, including liver damage and other adverse reactions . Understanding the dosage effects is crucial for determining the therapeutic window and ensuring the safe use of this compound in potential treatments.
Metabolic Pathways
1-(But-3-en-1-yl)pyrrolidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo oxidation and reduction reactions, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the compound’s efficacy and safety, making it important to study its metabolism in detail.
Transport and Distribution
Within cells and tissues, 1-(But-3-en-1-yl)pyrrolidine is transported and distributed through specific transporters and binding proteins. The compound can accumulate in certain cellular compartments, influencing its localization and activity . For example, it has been observed to localize in the nucleus, where it can interact with nuclear enzymes and affect gene expression . Understanding the transport and distribution of 1-(But-3-en-1-yl)pyrrolidine is essential for predicting its behavior in biological systems.
Subcellular Localization
The subcellular localization of 1-(But-3-en-1-yl)pyrrolidine can impact its activity and function. This compound has been found to localize in the nucleus, cytoplasm, and other cellular compartments . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The subcellular distribution of 1-(But-3-en-1-yl)pyrrolidine can determine its interactions with different biomolecules and its overall biological effects.
属性
IUPAC Name |
1-but-3-enylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-3-6-9-7-4-5-8-9/h2H,1,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUQITQNYKZCHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60290703 | |
| Record name | 1-(but-3-en-1-yl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60290703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7255-63-2 | |
| Record name | NSC70445 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70445 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(but-3-en-1-yl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60290703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-BUTENYL)PYRROLIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

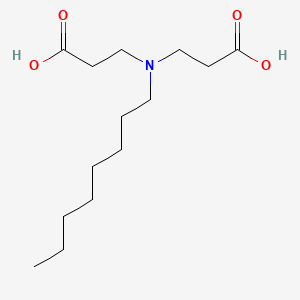
![[1,1'-Biphenyl]-4-carbonitrile, 4'-butyl-](/img/structure/B1266675.png)



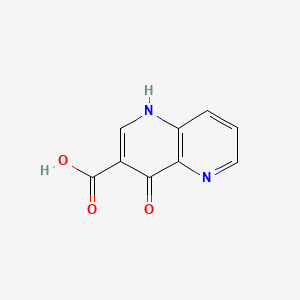
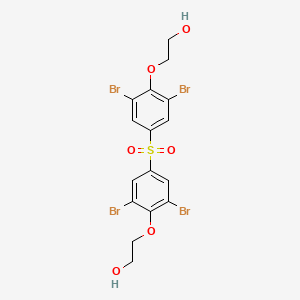
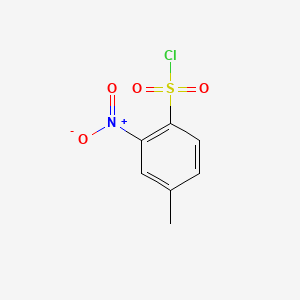
![[1,1':4',1''-Terphenyl]-4-carbonitrile, 4''-pentyl-](/img/structure/B1266686.png)

